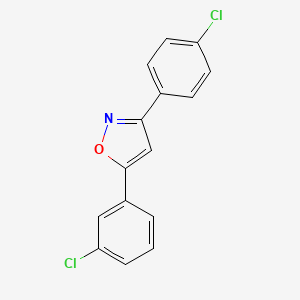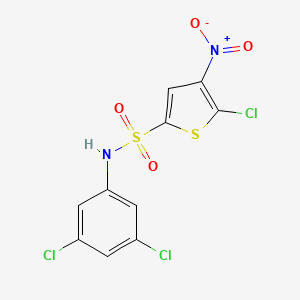
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple chlorine and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the thiophene ring using a nitrating agent such as nitric acid.
Chlorination: Chlorination of the thiophene ring using chlorine gas or a chlorinating agent.
Sulfonamide Formation: Reaction of the chlorinated thiophene with a sulfonamide precursor under suitable conditions to form the sulfonamide group.
Substitution: Introduction of the 3,5-dichlorophenyl group through a substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene: A reduced form of the compound with an amine group instead of a nitro group.
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-methylthiophene: A methyl-substituted derivative.
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
646039-87-4 |
|---|---|
Fórmula molecular |
C10H5Cl3N2O4S2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
5-chloro-N-(3,5-dichlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Cl3N2O4S2/c11-5-1-6(12)3-7(2-5)14-21(18,19)9-4-8(15(16)17)10(13)20-9/h1-4,14H |
Clave InChI |
ZCHYGVIGSMQIEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
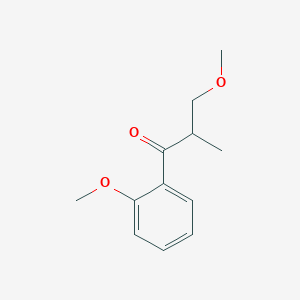
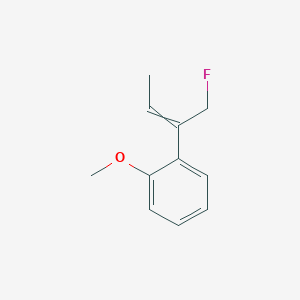
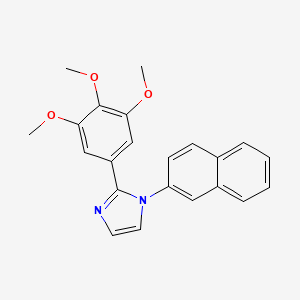

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)

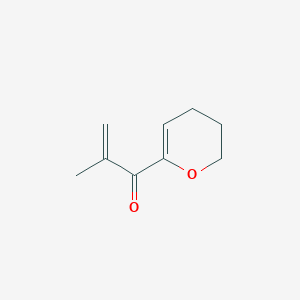
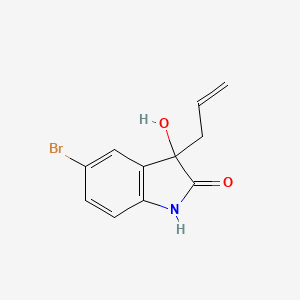
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
